4-(3-Hydroxy-4-methoxyphenyl)butan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

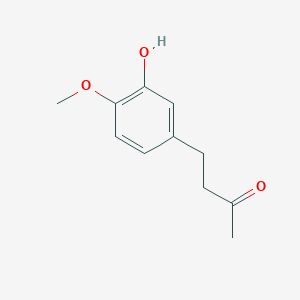

4-(3-Hydroxy-4-methoxyphenyl)butan-2-one is an organic compound with the molecular formula C11H14O3. It is known for its presence in various natural products and its applications in different fields of scientific research. This compound is characterized by a hydroxy group and a methoxy group attached to a phenyl ring, along with a butanone side chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(3-Hydroxy-4-methoxyphenyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of phenolic compounds with butanone. The reaction typically requires acidic or basic conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Hydroxy-4-methoxyphenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

4-(3-Hydroxy-4-methoxyphenyl)butan-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate various signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

4-(3-Hydroxy-4-methoxyphenyl)butan-2-one can be compared with other similar compounds, such as:

Vanillylacetone: This compound shares the methoxy and hydroxy groups on the phenyl ring but differs in the side chain structure.

Dehydrozingerone: Another related compound with a similar phenyl ring structure but different functional groups.

These compounds share some common properties but also exhibit unique characteristics that make them suitable for different applications.

Biologische Aktivität

4-(3-Hydroxy-4-methoxyphenyl)butan-2-one, commonly known as Zingerone , is a phenolic compound derived from ginger (Zingiber officinale). It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews the scientific literature on the biological activity of Zingerone, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for Zingerone is C11H14O3, and its structure can be represented as follows:

Antioxidant Activity

Zingerone exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that it can enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase in various animal models .

Anti-inflammatory Effects

Zingerone has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Its mechanism involves the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation .

| Mechanism | Effect |

|---|---|

| NF-κB Inhibition | Reduces expression of inflammatory mediators . |

| Cytokine Modulation | Decreases levels of TNF-α and IL-6 in vitro . |

Anticancer Properties

Recent studies indicate that Zingerone may possess anticancer properties, particularly against breast cancer cells. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins .

The biological effects of Zingerone are mediated through various mechanisms:

- Antioxidant Mechanism : Zingerone donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Pathways : By inhibiting NF-κB, Zingerone reduces the transcription of genes involved in inflammation.

- Apoptotic Pathways : It triggers intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death in cancer cells.

Case Study 1: Neuroprotection in Parkinson's Disease

A study conducted by Kabuto et al. demonstrated that Zingerone could protect dopaminergic neurons from oxidative stress-induced damage in a mouse model of Parkinson's disease. The compound was found to enhance dopamine levels and reduce neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Breast Cancer Cell Line Studies

In vitro studies using MCF-7 breast cancer cells revealed that Zingerone significantly inhibited cell growth and induced apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax) .

Eigenschaften

IUPAC Name |

4-(3-hydroxy-4-methoxyphenyl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h5-7,13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFXJRIXTNKSIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.